L-Phenylalanine,Indole-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

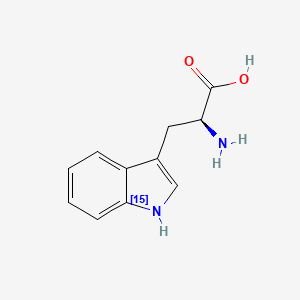

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

205.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i13+1 |

InChI Key |

QIVBCDIJIAJPQS-DQOKOWHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of L-Tryptophan Indole-¹⁵N

An Important Clarification on Nomenclature: The query for "L-Phenylalanine Indole-15N" appears to be based on a common point of confusion. L-Phenylalanine, an essential amino acid, possesses a phenyl group side chain. In contrast, L-Tryptophan, another essential amino acid, contains an indole ring system. Isotopic labeling of the indole nitrogen with ¹⁵N results in L-Tryptophan Indole-¹⁵N. Chemical suppliers have noted this common misnomer, clarifying that "L-Phenylalanine, Indole-15N" is understood to be the ¹⁵N-labeled L-Tryptophan[1]. This guide will, therefore, focus on the structure, synthesis, and properties of L-Tryptophan Indole-¹⁵N, the scientifically accurate designation for the molecule of interest. To directly address the initial query, a structural comparison with L-Phenylalanine is also provided.

Molecular Structure and Properties

L-Tryptophan Indole-¹⁵N is a stable, isotopically labeled version of the proteinogenic amino acid L-Tryptophan. The ¹⁵N isotope replaces the naturally more abundant ¹⁴N at the 1-position of the indole ring. This specific labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to probe the structure, dynamics, and interactions of tryptophan residues in proteins and other biological systems with enhanced sensitivity and specificity.

Chemical Formula: C₁₁H₁₂N¹⁵NO₂

Molecular Weight: Approximately 205.22 g/mol [2]

The core structure consists of an L-alanine moiety with the β-carbon attached to the 3-position of the ¹⁵N-labeled indole ring.

Structural Diagrams

To visually delineate the structures of L-Phenylalanine and the correctly identified L-Tryptophan Indole-¹⁵N, the following diagrams are provided.

Experimental Protocols

The synthesis of L-Tryptophan Indole-¹⁵N can be achieved through several routes, including chemical and enzymatic methods. A notable chemical synthesis protocol is outlined below.

Synthesis of 1-¹⁵N-L-Tryptophan from ¹⁵N-Aniline [3]

This multi-step synthesis involves the initial preparation of ¹⁵N-labeled indole, followed by its condensation with L-serine.

Step 1: Synthesis of ¹⁵N-Isatin from ¹⁵N-Aniline

-

Diazotization: ¹⁵N-Aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a standard Sandmeyer reaction.

-

Cyclization: The resulting diazonium salt is then reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is subsequently cyclized in the presence of a strong acid, such as sulfuric acid, to yield ¹⁵N-isatin.

Step 2: Reduction of ¹⁵N-Isatin to ¹⁵N-Indole

-

The ¹⁵N-isatin is reduced to ¹⁵N-indole. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this conversion. Careful control of the reaction conditions is necessary to prevent over-reduction.

Step 3: Enzymatic Condensation of ¹⁵N-Indole with L-Serine

-

The final step involves the enzymatic synthesis of 1-¹⁵N-L-Tryptophan. This is catalyzed by the enzyme tryptophan synthase.

-

¹⁵N-Indole is condensed with L-serine in a suitable buffer system (e.g., triethanolamine hydrochloride buffer at pH 8.0) in the presence of tryptophan synthase. The enzyme facilitates the stereospecific formation of the L-isomer of tryptophan.

Alternative Enzymatic Synthesis [4]

An alternative, single-stage enzymatic process can produce L-tryptophan from glycine, formaldehyde, and indole using a combination of microbial cells possessing serine transhydroxymethylase and tryptophan synthase or tryptophanase activity. By using ¹⁵N-labeled indole in this process, L-Tryptophan Indole-¹⁵N can be synthesized.

Data Presentation

The primary application of L-Tryptophan Indole-¹⁵N is in NMR spectroscopy. The ¹⁵N label provides a sensitive probe for characterizing the local environment of the tryptophan side chain.

Table 1: NMR Spectroscopic Data for L-Tryptophan Indole-¹⁵N

| Nucleus | Chemical Shift (ppm) | Notes | Reference |

| Indole ¹⁵N-H (Proton) | ~10.1 - 10.25 | The chemical shift is sensitive to the local environment and solvent exchange. Observed at 10.1 ppm in vivo. A signal at 10.25 ppm was observed when bound to tryptophan synthase. | [3][5] |

| Indole ¹⁵N | ~129 | This value was reported for 1-¹⁵N-L-Tryptophan bound to wild-type tryptophan synthase. The chemical shift in the free amino acid may vary. | [3] |

Note: NMR chemical shifts are highly dependent on the solvent, pH, temperature, and, in the case of biomolecules, the surrounding protein or nucleic acid environment.

Experimental Workflows and Signaling Pathways

The synthesis of L-Tryptophan Indole-¹⁵N can be represented as a workflow, and its biological role connects it to significant signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Tryptophan (indole-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1208-0.5 [isotope.com]

- 3. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 5. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 15N Labeled Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 15N labeled phenylalanine, an essential tool in proteomics, metabolic research, and drug development. The incorporation of the stable isotope 15N allows for the precise tracking and quantification of phenylalanine in biological systems using mass spectrometry and NMR spectroscopy.

Introduction to 15N Labeled Phenylalanine

Stable isotope-labeled amino acids, such as 15N-phenylalanine, are chemically identical to their natural counterparts but possess a greater mass due to the incorporated isotope. This mass difference enables their distinction and quantification in complex biological samples. 15N-phenylalanine is particularly valuable for studies involving protein synthesis and turnover, metabolic flux analysis, and as an internal standard for quantitative proteomics.

Synthesis of 15N Labeled Phenylalanine

The synthesis of 15N labeled phenylalanine can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of method often depends on the desired stereospecificity, yield, cost, and the availability of starting materials and expertise.

Enzymatic Synthesis

Enzymatic methods offer high stereospecificity, typically producing the biologically active L-enantiomer, and are conducted under mild reaction conditions.

One of the most common enzymatic methods involves the use of Phenylalanine Ammonia-Lyase (PAL). This enzyme catalyzes the reversible addition of ammonia to trans-cinnamic acid to form L-phenylalanine. By using a 15N-labeled ammonia source, 15N-L-phenylalanine can be synthesized with high efficiency.

Experimental Protocol: Enzymatic Synthesis using PAL from Rhodotorula glutinis

This protocol is based on the bioconversion of trans-cinnamic acid and (15NH4)2SO4.

-

Reaction Mixture Preparation:

-

Prepare a reaction solution containing 2% (w/v) trans-cinnamic acid.

-

Add 0.5 mol/L of (15NH4)2SO4 as the 15N source.

-

The reaction is catalyzed by Phenylalanine Ammonia-Lyase from Rhodotorula glutinis.

-

-

Reaction Conditions:

-

Maintain the reaction at an optimal pH and temperature for the enzyme's activity (specific conditions may vary depending on the enzyme preparation).

-

Allow the bioconversion to proceed for a sufficient duration to achieve high yield.

-

-

Monitoring and Termination:

-

Monitor the progress of the reaction by measuring the formation of L-phenylalanine using a suitable analytical technique such as HPLC.

-

Once the reaction reaches the desired conversion, terminate it by denaturing the enzyme (e.g., by heat or pH change).

-

A study utilizing this method reported a yield of 71% and a purity of 99.3% for 15N-L-phenylalanine. The isotopic enrichment of 15N on the L-phenylalanine was 96%.[1]

Chemical Synthesis

Chemical synthesis methods provide versatility and can be adapted to produce various isotopically labeled amino acids. The Strecker synthesis is a classic and adaptable method for amino acid production.

The Strecker synthesis is a two-step process that produces a racemic mixture of α-amino acids from an aldehyde, ammonia, and cyanide. For 15N-phenylalanine, phenylacetaldehyde is the starting aldehyde, and a 15N-labeled ammonia source is used.

Experimental Protocol: Strecker Synthesis of 15N-Phenylalanine

-

Step 1: Formation of α-Aminonitrile

-

Step 2: Hydrolysis of the α-Aminonitrile

-

Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base.[2]

-

This step converts the nitrile group into a carboxylic acid, yielding a racemic mixture of D- and L-15N-phenylalanine.

-

-

Enantiomeric Resolution (Optional):

-

If a specific enantiomer is required, the racemic mixture can be resolved using chiral chromatography or enzymatic methods.

-

Purification of 15N Labeled Phenylalanine

Following synthesis, the 15N labeled phenylalanine must be purified from unreacted starting materials, byproducts, and any enzymes or catalysts used. Chromatographic techniques are the most effective methods for achieving high purity.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. It is a highly effective method for purifying amino acids.

Experimental Protocol: Purification using Cation-Exchange Chromatography

-

Resin Selection and Equilibration:

-

Select a strong cation-exchange resin (e.g., Dowex 50W).

-

Pack the resin into a column and equilibrate it with a low ionic strength acidic buffer (e.g., 0.1 M HCl) to ensure the resin is in the H+ form.

-

-

Sample Loading:

-

Dissolve the crude 15N-phenylalanine mixture in the equilibration buffer and adjust the pH to be below the isoelectric point (pI) of phenylalanine (pI ≈ 5.48) to ensure it carries a net positive charge.

-

Load the sample onto the column. The positively charged phenylalanine will bind to the negatively charged resin.

-

-

Washing:

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

-

Elution:

-

Elute the bound 15N-phenylalanine by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of increasing ammonia concentration (e.g., 0 to 2 M NH4OH).

-

Collect fractions and monitor the presence of phenylalanine using a suitable detection method (e.g., UV absorbance at 254 nm or a ninhydrin test).

-

-

Desalting:

-

Pool the fractions containing the purified 15N-phenylalanine and remove the salt by techniques such as dialysis, gel filtration, or by evaporating the volatile ammonium hydroxide buffer.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity. It is well-suited for the final polishing step to achieve very high purity.

Experimental Protocol: RP-HPLC Purification

-

Column and Mobile Phase Selection:

-

Use a C18 reversed-phase column.

-

Prepare a mobile phase system typically consisting of an aqueous solvent (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), such as acetonitrile with 0.1% TFA.[4]

-

-

Gradient Elution:

-

Dissolve the partially purified 15N-phenylalanine in the aqueous mobile phase.

-

Inject the sample onto the column.

-

Elute the phenylalanine using a gradient of increasing organic solvent concentration. Phenylalanine, being relatively hydrophobic, will be retained on the column and will elute at a specific concentration of the organic solvent.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the phenylalanine peak.

-

Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

-

-

Solvent Removal:

-

Pool the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final purified 15N-phenylalanine.

-

Data Presentation

| Synthesis Method | Starting Materials | Key Reagent/Enzyme | Yield | Purity | Isotopic Enrichment | Stereoselectivity | Reference |

| Enzymatic (PAL) | trans-Cinnamic acid, (15NH4)2SO4 | Phenylalanine Ammonia-Lyase | 71% | 99.3% | 96% | L-specific | [1] |

| Chemical (Strecker) | Phenylacetaldehyde, 15NH4Cl, KCN | - | N/A | N/A | High (depends on 15N source) | Racemic | [2][3] |

N/A: Data not available in the cited sources.

Mandatory Visualization

Caption: General workflow for the synthesis and purification of 15N labeled phenylalanine.

Caption: Enzymatic synthesis of 15N-L-phenylalanine using Phenylalanine Ammonia-Lyase.

Caption: Workflow for the purification of 15N-phenylalanine by ion-exchange chromatography.

References

- 1. Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 4. hplc.eu [hplc.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Isotopically Labeled L-Phenylalanine and L-Tryptophan

A Note on Nomenclature: The query for "L-Phenylalanine Indole-15N" likely contains a misnomer. The indole functional group is characteristic of the amino acid L-Tryptophan, not L-Phenylalanine. Therefore, this guide will provide a comprehensive overview of the physical and chemical properties of both L-Phenylalanine-¹⁵N and L-Tryptophan-(indole-¹⁵N) to address the probable intent of the query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the properties, experimental protocols, and metabolic pathways of these two isotopically labeled amino acids.

Physical and Chemical Properties

The incorporation of the stable isotope ¹⁵N into L-Phenylalanine and L-Tryptophan is a critical tool in metabolic research, proteomics, and drug discovery. It allows for the sensitive and specific tracking of these amino acids and their metabolites in biological systems.

L-Phenylalanine-¹⁵N

L-Phenylalanine is an essential aromatic amino acid with a benzyl side chain. The ¹⁵N isotope is typically incorporated at the α-amino group.

Table 1: Physical and Chemical Properties of L-Phenylalanine-¹⁵N

| Property | Value | References |

| Molecular Formula | C₆H₅CH₂CH(¹⁵NH₂)COOH | |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 29700-34-3 | [1] |

| Melting Point | 270-275 °C (decomposes) | [2] |

| Appearance | Solid | [2] |

| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [2] |

| Mass Shift | M+1 | [2] |

L-Tryptophan-(indole-¹⁵N)

L-Tryptophan is an essential amino acid featuring an indole side chain. In L-Tryptophan-(indole-¹⁵N), the ¹⁵N isotope is specifically located within the indole ring.

Table 2: Physical and Chemical Properties of L-Tryptophan-(indole-¹⁵N)

| Property | Value | References |

| Molecular Formula | (C₈H₅*NH)CH₂CH(NH₂)COOH | [3] |

| Molecular Weight | 205.22 g/mol | [3][4] |

| CAS Number (Unlabeled) | 73-22-3 | [3] |

| Appearance | Solid | [5] |

| Melting Point | 280-285 °C (decomposes) (for unlabeled) | [5] |

| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O (for unlabeled) | [5] |

| Isotopic Purity | Typically ≥98% | [3] |

| Mass Shift | M+1 (for single indole ¹⁵N) |

Note: Properties such as melting point and optical activity for the labeled compound are expected to be very similar to the unlabeled form.

Experimental Protocols

Isotopically labeled amino acids are instrumental in a variety of analytical techniques. Below are representative protocols for their use in NMR spectroscopy and mass spectrometry.

NMR Spectroscopy for Protein Analysis

¹⁵N-labeled amino acids are widely used in protein NMR to study protein structure, dynamics, and interactions.[6] Selective labeling of specific amino acid types, like phenylalanine, can simplify complex spectra.[6]

Experimental Workflow: Selective ¹⁵N-Labeling for Protein NMR

-

Protein Expression: The protein of interest is expressed in a host system (e.g., E. coli or HEK293 cells) using a defined minimal medium.[7]

-

Selective Labeling: The medium is supplemented with a mixture of amino acids, where the target amino acid (e.g., L-Phenylalanine) is ¹⁵N-labeled, and all other amino acids are unlabeled.[7]

-

Protein Purification: The expressed protein is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[7]

-

NMR Sample Preparation: The purified protein is exchanged into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM potassium chloride, pH 7.2) with 5% D₂O.[7]

-

NMR Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded to observe the amide signals of the labeled residues.[6] This allows for the specific analysis of the labeled amino acids within the protein structure.

Caption: Workflow for selective 15N-labeling and NMR analysis.

Mass Spectrometry for Metabolomics and Proteomics

¹⁵N-labeled amino acids serve as internal standards for accurate quantification in mass spectrometry-based proteomics and metabolomics.

Experimental Protocol: Amino Acid Quantification by UPLC-MS

-

Sample Preparation: Biological samples (e.g., cell lysates, plasma) are spiked with a known amount of the ¹⁵N-labeled amino acid internal standard.

-

Metabolite Extraction: Metabolites, including amino acids, are extracted from the sample matrix, for instance, using a methyl tert-butyl ether (MTBE) extraction method.[8]

-

Derivatization: The amino acids in the extract are derivatized to enhance their chromatographic separation and mass spectrometric detection. The AccQTag derivatization kit is one such commercially available option.[8]

-

UPLC-MS Analysis: The derivatized amino acids are separated by Ultra-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer.[8] The mass spectrometer is set to monitor the mass-to-charge ratios of both the native (¹⁴N) and the labeled (¹⁵N) amino acids.[8]

-

Quantification: The concentration of the native amino acid in the sample is determined by comparing its peak area to that of the known concentration of the ¹⁵N-labeled internal standard.

Caption: Protocol for amino acid quantification using UPLC-MS.

Signaling and Metabolic Pathways

L-Phenylalanine Metabolism

L-Phenylalanine is a precursor for the synthesis of L-tyrosine, which in turn is a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[9] The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase.[9][10]

Caption: Major metabolic pathway of L-Phenylalanine.

L-Tryptophan Metabolism

L-Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[11][12] The majority of dietary tryptophan, however, is metabolized through the kynurenine pathway.[12][13]

Caption: Major metabolic pathways of L-Tryptophan.

References

- 1. L-Phenylalanine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-108-0.5 [isotope.com]

- 2. L -Phenylalanine-15N 15N 98atom 29700-34-3 [sigmaaldrich.com]

- 3. L-Tryptophan (indole-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1208-0.5 [isotope.com]

- 4. L-Tryptophan (indole-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L- Tryptophan-13C11,15N2 = 99atom , = 98 CP 202406-50-6 [sigmaaldrich.com]

- 6. westmont.edu [westmont.edu]

- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 10. Reactome | Phenylalanine metabolism [reactome.org]

- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 12. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Unseen Influence: A Technical Guide to the Natural Abundance of ¹⁵N and its Impact on Labeling Experiments

For Researchers, Scientists, and Drug Development Professionals

In the precise world of isotopic labeling, the subtle yet significant presence of naturally abundant heavy isotopes can be a formidable challenge. This technical guide delves into the core principles of Nitrogen-15 (¹⁵N) labeling, with a critical focus on its natural abundance and the cascading effects on experimental design, data interpretation, and the quest for accurate quantification in proteomics, metabolomics, and beyond. Understanding and accounting for the natural isotopic distribution of nitrogen is paramount for the integrity and reproducibility of labeling studies, forming the bedrock of reliable biological insights.

The Foundation: Natural Abundance of Nitrogen Isotopes

Nitrogen, a fundamental component of biological macromolecules, primarily exists as two stable isotopes: the lighter and far more common ¹⁴N, and the heavier ¹⁵N. The natural abundance of these isotopes is a critical baseline for any labeling experiment.

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin |

| ¹⁴N | 7 | 7 | ~99.634 | 1 |

| ¹⁵N | 7 | 8 | ~0.366[1][2] | 1/2 |

The seemingly small percentage of ¹⁵N has profound implications. In any biological sample, a fraction of nitrogen-containing molecules will inherently contain ¹⁵N. When introducing ¹⁵N-labeled compounds, this natural background must be accurately accounted for to distinguish between the experimentally introduced label and the naturally occurring heavy isotope. Failure to do so can lead to significant errors in quantification and misinterpretation of metabolic fluxes or protein turnover rates. The half-integer spin of ¹⁵N makes it particularly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, resulting in sharp, well-resolved peaks ideal for molecular structure analysis[1].

The Ripple Effect: How Natural Abundance Influences Labeling Experiments

The presence of natural ¹⁵N impacts various stages of a labeling experiment, from initial experimental design to final data analysis.

2.1. Incomplete Labeling and Isotopic Enrichment Calculation:

Achieving 100% isotopic enrichment is often impractical and economically unfeasible. Therefore, the actual enrichment of the ¹⁵N-labeled substrate must be precisely determined. The natural abundance of ¹⁵N contributes to the mass isotopomer distribution (MID) of both labeled and unlabeled samples, complicating the calculation of true enrichment. Accurate correction for this natural abundance is a critical step in data analysis[3][4].

2.2. Mass Spectrometry Data Analysis:

In mass spectrometry-based proteomics and metabolomics, the natural isotopic distribution of all elements in a peptide or metabolite (not just nitrogen) creates a characteristic isotopic pattern. The introduction of a ¹⁵N label shifts this entire pattern. Sophisticated algorithms are required to deconvolute the overlapping isotopic envelopes of the labeled and unlabeled species and to correct for the contribution of natural ¹³C, ¹⁸O, and other isotopes, in addition to ¹⁵N[3][5].

2.3. Quantitative Accuracy in Proteomics:

Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic labeling with ¹⁵N salts rely on the precise measurement of the ratio of heavy to light peptides. The natural abundance of ¹⁵N in the "light" sample contributes to the signal at the mass of the "heavy" peptide, and vice-versa if the "heavy" label is not 100% enriched. This necessitates correction factors to be applied for accurate protein quantification[6]. Some studies have even suggested that in vivo metabolic labeling with ¹⁵N can have a subtle biological effect, potentially altering protein expression levels and metabolic pathways, a phenomenon that researchers should be aware of[7].

Experimental Protocols: Navigating the ¹⁵N Landscape

Accurate and reproducible ¹⁵N labeling experiments hinge on meticulous and well-controlled protocols. Below are detailed methodologies for common ¹⁵N labeling applications.

3.1. Metabolic Labeling of E. coli for Protein Expression:

This protocol is a standard method for producing uniformly ¹⁵N-labeled proteins for structural studies by NMR or as internal standards for mass spectrometry.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

-

¹⁵NH₄Cl (as the sole nitrogen source).

-

Glucose (or other carbon source).

-

Trace elements solution.

-

1M MgSO₄.

-

1M CaCl₂.

-

Appropriate antibiotic.

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture in Minimal Medium: The next day, inoculate 1 L of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

-

¹⁵N Labeling Culture: Pellet the cells from the pre-culture by centrifugation (5000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in 1 L of fresh M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L)[8][9]. Also add glucose, trace elements, MgSO₄, CaCl₂, and the antibiotic.

-

Grow the culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Continue to grow the culture for the desired period (typically 3-16 hours) at the induction temperature.

-

Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet containing the ¹⁵N-labeled protein can be stored at -80°C until purification.

3.2. ¹⁵N Labeling in Mammalian Cells for Quantitative Proteomics (SILAC-like):

This protocol describes a method for metabolic labeling of mammalian cells to compare protein abundance between two cell populations.

Materials:

-

Mammalian cell line of interest.

-

SILAC-compatible cell culture medium (e.g., DMEM for SILAC).

-

Dialyzed fetal bovine serum (dFBS).

-

"Light" amino acids (e.g., L-Arginine, L-Lysine with natural isotope abundance).

-

"Heavy" ¹⁵N-labeled amino acids (e.g., L-Arginine-¹⁵N₄, L-Lysine-¹⁵N₂).

-

Standard cell culture reagents and equipment.

Procedure:

-

Cell Culture Adaptation: Culture the cells for at least five passages in the SILAC medium supplemented with either the "light" or "heavy" amino acids to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Lysis and Protein Extraction: After the treatment, harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" isotopic pairs. The software should be capable of correcting for the natural abundance of isotopes.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized experimental workflow for a ¹⁵N labeling experiment.

Caption: The effect of natural ¹⁵N abundance on mass spectra.

Conclusion: Precision in the Face of Natural Variation

The natural abundance of ¹⁵N is an intrinsic factor in all nitrogen-based biological systems and, consequently, in all ¹⁵N labeling experiments. Far from being a negligible detail, it is a fundamental parameter that must be understood and meticulously accounted for. For researchers in drug development and other scientific fields, embracing the complexities of natural isotope distribution is not just a matter of technical rigor; it is the key to unlocking accurate, reproducible, and ultimately more insightful experimental outcomes. By implementing robust experimental designs, detailed protocols, and sophisticated data analysis workflows that correct for natural abundance, the scientific community can continue to leverage the power of ¹⁵N labeling to unravel the intricate molecular mechanisms of life.

References

- 1. News - China Isotope Development [asiaisotopeintl.com]

- 2. Stable isotopes ( 15N) facilitate non‐invasive labelling of large quantities of macroinvertebrates across different species and feeding types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 7. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 9. reddit.com [reddit.com]

Tracing Nitrogen's Journey: An In-depth Technical Guide to L-Phenylalanine-15N in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-phenylalanine, an essential aromatic amino acid, serves as a critical building block for protein synthesis and a precursor to a wide array of specialized metabolites, including neurotransmitters and hormones.[1] Understanding the metabolic fate of its nitrogen atom is paramount for elucidating fundamental biochemical processes and for the development of therapeutics targeting metabolic disorders. The use of stable isotope-labeled L-phenylalanine, specifically with nitrogen-15 (15N) at the α-amino group, provides a powerful and non-invasive tool for tracing the flow of nitrogen through various metabolic pathways. This guide offers a comprehensive overview of the role of L-Phenylalanine-15N in nitrogen metabolism studies, complete with experimental protocols, quantitative data, and visual representations of the key pathways.

Core Concepts in L-Phenylalanine Nitrogen Metabolism

The sole nitrogen atom in L-phenylalanine is a primary entry point for nitrogen into several key metabolic routes. The principal metabolic transformations of L-phenylalanine's amino group are central to understanding its role in nitrogen homeostasis.

Phenylalanine Hydroxylation to Tyrosine

The primary catabolic pathway for L-phenylalanine is its irreversible conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2] This process is crucial for the disposal of excess phenylalanine and for the de novo synthesis of tyrosine. While traditionally considered to occur predominantly in the liver, studies utilizing L-[15N]phenylalanine have provided evidence that the kidney is also a major site of this conversion in humans.[3][4]

Phenylpropanoid Pathway and Nitrogen Recycling

In plants, L-phenylalanine is the precursor for the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including lignin, flavonoids, and coumarins. The initial and committing step is the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, catalyzed by phenylalanine ammonia-lyase (PAL).[1][5] This reaction releases a molecule of ammonia, which is not lost but is efficiently recycled. Studies using [15N]-L-phenylalanine have demonstrated that this ammonia is rapidly re-assimilated, primarily into the amide nitrogen of glutamine via glutamine synthetase, and subsequently into glutamate.[3][5] This nitrogen can then be used for the synthesis of other amino acids, including the regeneration of phenylalanine, forming a novel nitrogen cycle.[5]

Quantitative Analysis of Nitrogen Flux using L-Phenylalanine-15N

Stable isotope tracing with L-Phenylalanine-15N allows for the quantification of metabolic flux through various pathways. By measuring the incorporation of 15N into downstream metabolites, researchers can calculate the rates of synthesis, breakdown, and conversion.

Phenylalanine Flux in Humans

Studies in adult men have utilized continuous intravenous infusion of L-[15N]phenylalanine to determine whole-body phenylalanine flux. The data from these studies provide valuable insights into amino acid kinetics in a physiological setting.

| Tracer | Administration Route | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Reference |

| L-[15N]phenylalanine | Intravenous (IV) | 40 ± 3 | [6] |

| L-[15N]phenylalanine | Intragastric (IG) | 54.24 ± 4.7 | [6] |

| L-[ring-2H₅]phenylalanine | Intravenous (IV) | 39.2 ± 1.8 | [6] |

| L-[1-¹³C]phenylalanine | Intravenous (IV) | 41.8 ± 3.6 | [6] |

Table 1: Phenylalanine flux in healthy adult men as determined by various stable isotope tracers and administration routes. Data are presented as mean ± SEM.[6]

Phenylalanine-to-Tyrosine Conversion Rates

The conversion of phenylalanine to tyrosine can be quantified by measuring the appearance of 15N-labeled tyrosine following the administration of L-[15N]phenylalanine.

| Tissue | Phenylalanine to Tyrosine Conversion Rate (μmol/min) | Reference |

| Kidney | 5.2 ± 1.2 | [4] |

| Splanchnic Bed (Liver) | 3.0 ± 0.7 | [4] |

Table 2: In vivo conversion rates of phenylalanine to tyrosine in different human tissues. Data are presented as mean ± SEM.[4]

Experimental Protocols

The following sections provide detailed methodologies for conducting nitrogen tracing experiments using L-Phenylalanine-15N in both in vitro and in vivo settings.

In Vitro Metabolic Tracing in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of L-Phenylalanine-15N in cultured cells.

1. Cell Culture and Labeling:

-

Culture cells to approximately 80% confluency in standard growth medium.

-

For the experiment, replace the standard medium with a custom formulation that is identical except for the substitution of unlabeled L-phenylalanine with L-[15N]phenylalanine (Cambridge Isotope Laboratories, Inc., NLM-108). The concentration of the labeled phenylalanine should be the same as in the standard medium unless otherwise specified by the experimental design.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

-

After the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

-

Quench metabolism by adding a cold extraction solvent, typically 80% methanol, and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common method is a two-step derivatization:

-

Add methoxyamine hydrochloride in pyridine to protect carbonyl groups.

-

Add N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to silylate hydroxyl and amino groups.

-

-

For liquid chromatography-mass spectrometry (LC-MS), the dried extract can often be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) without derivatization.

4. Mass Spectrometry Analysis:

-

Analyze the prepared samples using GC-MS or LC-MS.

-

For GC-MS, use a standard temperature gradient on a suitable column (e.g., DB-5ms) to separate the derivatized amino acids.

-

For LC-MS, use a reversed-phase or HILIC column with an appropriate gradient of mobile phases.

-

Set the mass spectrometer to monitor for the mass-to-charge ratios (m/z) of the unlabeled (M+0) and 15N-labeled (M+1) forms of phenylalanine and its downstream metabolites (e.g., tyrosine).

-

The degree of 15N enrichment in each metabolite can be calculated from the relative abundance of the M+1 and M+0 ions, after correcting for the natural abundance of isotopes.

In Vivo Nitrogen Tracing in an Animal Model

This protocol provides a general framework for an in vivo study using L-Phenylalanine-15N in a mouse model.

1. Animal Acclimation and Diet:

-

Acclimate mice to the housing conditions and provide a standard chow diet.

-

For studies investigating dietary effects, a defined diet may be necessary.

2. Tracer Administration:

-

Administer L-[15N]phenylalanine to the animals. The route of administration can be intravenous (IV) injection for rapid systemic distribution, or oral gavage to study absorption and first-pass metabolism.

-

The dosage will depend on the specific research question and the sensitivity of the analytical instruments. A bolus dose followed by a continuous infusion can be used to achieve a steady-state isotopic enrichment in the plasma.[7]

3. Sample Collection:

-

At designated time points after tracer administration, collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint).

-

At the study endpoint, euthanize the animals and rapidly harvest tissues of interest (e.g., liver, kidney, muscle, brain).

-

Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

4. Sample Processing:

-

Plasma: Deproteinize plasma samples by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Tissues: Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

5. Mass Spectrometry Analysis:

-

The sample preparation and mass spectrometry analysis steps are similar to those described for the in vitro protocol. Both GC-MS and LC-MS can be used to measure the 15N enrichment in phenylalanine and its metabolites in plasma and tissue extracts.

Phenylalanine Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving L-phenylalanine, highlighting the fate of its nitrogen atom.

Major Metabolic Fates of Phenylalanine

This diagram shows the central role of phenylalanine in protein synthesis and its conversion to tyrosine, which is a precursor for several important biomolecules.

Nitrogen Recycling in the Phenylpropanoid Pathway

This diagram illustrates the cycle of nitrogen in the phenylpropanoid pathway in plants, where the ammonia released from phenylalanine is efficiently re-assimilated.

Conclusion

L-Phenylalanine-15N is an invaluable tool for dissecting the complexities of nitrogen metabolism. Its application in both in vitro and in vivo systems has provided significant insights into amino acid kinetics, protein turnover, and the interconnectedness of metabolic pathways. The experimental protocols and data presented in this guide serve as a foundation for researchers to design and execute robust stable isotope tracing studies. The continued use of L-Phenylalanine-15N and other labeled amino acids, coupled with advancements in mass spectrometry and metabolic modeling, will undoubtedly lead to further discoveries in the fields of biochemistry, nutrition, and drug development.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. Measurement of the 15N/14N ratio of phenylalanine in fermentation matrix by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen recycling during phenylpropanoid metabolism in sweet potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 5. "Nitrogen recycling in phenylpropanoid metabolism" by Ramon A. Razal, Shona Ellis et al. [ukdr.uplb.edu.ph]

- 6. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Selective 15N Metabolic Labeling in E. coli using L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective incorporation of 15N-labeled L-Phenylalanine into recombinant proteins expressed in Escherichia coli. Selective labeling is a powerful technique for protein structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. By labeling only phenylalanine residues, researchers can simplify complex spectra and probe specific sites within a protein.

Two primary methodologies are presented: the use of a phenylalanine auxotrophic E. coli strain, which cannot synthesize its own phenylalanine, and a more general method for prototrophic strains like BL21(DE3) that involves supplementing the growth medium with a complete set of amino acids.

Key Challenges: Isotope Scrambling

A significant challenge in selective amino acid labeling is "isotope scrambling," where the isotopic label is metabolically transferred from the target amino acid to others. In E. coli, aromatic amino acid transaminases can cause some nitrogen scrambling between phenylalanine and tyrosine. While phenylalanine is relatively stable, minimizing this effect is crucial for clean, unambiguous results. The use of auxotrophic strains is the most effective method to prevent scrambling.[1][2]

Quantitative Data Summary

The following table summarizes key parameters for the two primary protocols for selective 15N-L-Phenylalanine labeling.

| Parameter | Protocol 1: Auxotrophic Strain | Protocol 2: Prototrophic Strain | Reference |

| E. coli Strain Example | DL39 (pheA-, tyrA-) | BL21(DE3) | [3] |

| Principle | Host cannot synthesize Phe; relies entirely on external supply. | High concentrations of unlabeled amino acids suppress de novo synthesis pathways. | [1] |

| 15N-L-Phenylalanine Conc. | 50 - 100 mg/L | 100 - 200 mg/L | [4] |

| Unlabeled Amino Acids | 18 other amino acids (excluding Tyr, as DL39 is also a Tyr auxotroph). Conc: 50-100 mg/L each. | All 19 other amino acids. Conc: 100-200 mg/L each. | [4][5] |

| Primary Nitrogen Source | None (No NH4Cl in media) | Minimal (e.g., 0.1 g/L 14NH4Cl) or None | [5] |

| Expected Labeling Efficiency | >95% (minimal scrambling) | 80-95% (potential for minor scrambling to Tyrosine) | [1] |

| OD600 at Induction | 0.7 - 1.0 | 0.7 - 1.0 |

Experimental Protocols & Methodologies

These protocols are designed for a 1-liter culture volume. All solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.

Core Solutions (to be prepared in advance)

-

5x M9 Salts (Nitrogen-Free)

-

32 g Na2HPO4·7H2O

-

7.5 g KH2PO4

-

1.25 g NaCl

-

Dissolve in water to a final volume of 500 mL and autoclave.

-

-

Sterile Stock Solutions (Filter-sterilized)

-

20% (w/v) D-Glucose

-

1 M MgSO4

-

1 M CaCl2

-

100x Trace Elements Solution (see recipe below)

-

Amino Acid Stocks (see specific protocols)

-

-

100x Trace Elements Solution

-

In 100 mL of water, dissolve while adjusting pH to 7.5:

-

0.5 g EDTA

-

83 mg FeCl3·6H2O

-

8.4 mg ZnCl2

-

1.3 mg CuCl2·2H2O

-

1.0 mg CoCl2·6H2O

-

1.0 mg H3BO3

-

0.16 mg MnCl2·6H2O

-

Filter-sterilize and store at 4°C.[6]

-

Protocol 1: Labeling using a Phenylalanine Auxotrophic Strain (e.g., DL39)

This is the preferred method for achieving high labeling efficiency with minimal isotope scrambling.

1. Amino Acid Stock Preparation:

- Prepare a sterile, filtered stock solution containing 18 unlabeled amino acids (all except Phenylalanine and Tyrosine), each at a concentration of 10 g/L.

- Prepare a separate sterile, filtered stock of 15N-L-Phenylalanine at 10 g/L.

2. Media Preparation (1 L M9 Minimal Medium):

- To ~700 mL of sterile water, aseptically add:

- 200 mL of 5x M9 Salts (Nitrogen-Free)

- 10 mL of 20% D-Glucose

- 1 mL of 1 M MgSO4

- 100 µL of 1 M CaCl2

- 10 mL of 100x Trace Elements Solution

- Appropriate antibiotic.

- Add the amino acids:

- 10 mL of the 18-amino acid unlabeled stock (final conc. of 100 mg/L each).

- 10 mL of the 15N-L-Phenylalanine stock (final conc. of 100 mg/L).

- Add sterile water to a final volume of 1 L.

3. Cell Growth and Induction:

- Inoculate a 5-10 mL starter culture in the same prepared medium and grow overnight.

- Use the starter culture to inoculate the 1 L main culture.

- Grow at 37°C with vigorous shaking until the OD600 reaches 0.7-1.0.[6]

- Induce protein expression with IPTG (final concentration typically 0.1-1.0 mM).

- Continue to culture for the optimal time for your protein of interest (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C).

4. Cell Harvesting:

- Harvest cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).

- Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.

Protocol 2: Labeling using a Prototrophic Strain (e.g., BL21(DE3))

This method relies on "overwhelming" the cell's metabolic pathways to favor the uptake of externally supplied amino acids.

1. Amino Acid Stock Preparation:

- Prepare a sterile, filtered stock solution containing all 19 unlabeled amino acids (all except Phenylalanine), each at a concentration of 10 g/L.

- Prepare a separate sterile, filtered stock of 15N-L-Phenylalanine at 10 g/L.

2. Media Preparation (1 L M9 Minimal Medium):

- To ~700 mL of sterile water, aseptically add:

- 200 mL of 5x M9 Salts (Nitrogen-Free)

- 10 mL of 20% D-Glucose

- 1 mL of 1 M MgSO4

- 100 µL of 1 M CaCl2

- 10 mL of 100x Trace Elements Solution

- Appropriate antibiotic.

- Add the amino acids:

- 10 mL of the 19-amino acid unlabeled stock (final conc. of 100 mg/L each).

- 10 mL of the 15N-L-Phenylalanine stock (final conc. of 100 mg/L).

- Add sterile water to a final volume of 1 L.

- Note: Some protocols add a very small amount of 14NH4Cl (e.g., 0.1 g/L) to support initial growth before the supplemented amino acids are fully utilized.[5]

3. Cell Growth, Induction, and Harvesting:

- Follow steps 3 and 4 from Protocol 1. It is crucial to grow the pre-culture in a rich medium (like LB) first, then wash the cells with M9 salts before inoculating the main labeling culture. This prevents carryover of unlabeled nutrients.

Verification of Labeling Efficiency

After protein purification, it is essential to confirm the incorporation efficiency of 15N-L-Phenylalanine. This is typically achieved using mass spectrometry.

-

Protein Digestion: The purified protein is enzymatically digested (e.g., with trypsin) to generate peptides.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS.

-

Data Analysis: The isotopic distribution of phenylalanine-containing peptides is analyzed. The mass shift corresponding to the incorporation of one or more 15N atoms is measured. The percentage of incorporation can be calculated by comparing the observed isotopic profile of a peptide to a series of theoretical profiles with different enrichment rates.[7] Software tools can assist in this analysis by calculating the best fit between empirical and theoretical data.[8]

Visualized Workflows and Pathways

Caption: General experimental workflow for 15N-L-Phenylalanine labeling in E. coli.

Caption: Simplified L-Phenylalanine biosynthesis pathway in E. coli.

References

- 1. Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. goldbio.com [goldbio.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SILAC Quantitative Proteomics using L-Tryptophan (Indole-15N)

Topic: Using L-Tryptophan (Indole-¹⁵N) for SILAC Quantitative Proteomics

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1][2] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations. While Arginine and Lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, other amino acids can be used for specific biological questions.

This document provides a detailed protocol for the use of L-Tryptophan (Indole-¹⁵N) in SILAC experiments. The initial user query referenced "L-Phenylalanine Indole-15N"; however, Phenylalanine does not contain an indole group. The correct amino acid with an indole moiety is Tryptophan. Therefore, these application notes are based on the use of L-Tryptophan labeled with ¹⁵N on the indole nitrogen.

The use of labeled Tryptophan can be particularly advantageous for studying pathways where Tryptophan metabolism is central, such as the Kynurenine pathway, which is implicated in a variety of neurological and inflammatory diseases.[3][4]

Principles of Tryptophan-SILAC

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid.[1][2] In this case, one population is grown in "light" medium containing natural L-Tryptophan, while the other is grown in "heavy" medium containing L-Tryptophan (Indole-¹⁵N). Over several cell divisions, the "heavy" Tryptophan is incorporated into all newly synthesized proteins in the "heavy" cell population.

After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. When analyzed by mass spectrometry, a peptide containing Tryptophan from the "heavy" population will have a specific mass shift compared to its "light" counterpart. The ratio of the intensities of the "heavy" and "light" peptide peaks provides an accurate measure of the relative abundance of the protein in the two samples.

Application: Studying the Kynurenine Pathway

The Kynurenine pathway is the primary route of Tryptophan catabolism in mammals and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[4][5] Dysregulation of this pathway is associated with various pathologies, making it a key target for drug development. By using L-Tryptophan (Indole-¹⁵N) SILAC, researchers can quantitatively assess changes in the proteome, including the enzymes of the Kynurenine pathway, in response to therapeutic interventions or disease states.

Kynurenine Signaling Pathway Diagram

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Protocols

SILAC Experimental Workflow

The general workflow for a Tryptophan-SILAC experiment is depicted below.

Caption: General workflow for a Tryptophan-SILAC experiment.

Protocol 1: Cell Culture and SILAC Labeling

-

Media Preparation:

-

Prepare SILAC-DMEM or RPMI medium that is deficient in L-Tryptophan.

-

Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

-

For the "light" medium, add natural L-Tryptophan to the final concentration recommended for the specific cell line (e.g., 16 mg/L).

-

For the "heavy" medium, add L-Tryptophan (Indole-¹⁵N) to the same final concentration as the "light" medium.

-

Sterile filter both media using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.

-

Maintain the cells in their respective SILAC media for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.[6]

-

Monitor the incorporation efficiency by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry. The incorporation should be >95%.

-

Protocol 2: Experimental Treatment and Cell Harvesting

-

Experimental Treatment:

-

Once complete labeling is confirmed, the cells are ready for the experiment.

-

Treat the "heavy" labeled cells with the drug or stimulus of interest.

-

Treat the "light" labeled cells with a vehicle or control.

-

Ensure that all other conditions are identical for both cell populations.

-

-

Cell Harvesting:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Harvest the "light" and "heavy" cell populations separately.

-

Count the cells from each population to ensure a 1:1 mixing ratio.

-

Combine the "light" and "heavy" cell pellets and wash again with PBS.

-

Protocol 3: Protein Extraction and Digestion

-

Protein Extraction:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Protein Digestion (In-solution):

-

Take a desired amount of protein (e.g., 100 µg) from the combined lysate.

-

Reduce the proteins with 10 mM DTT at 56°C for 1 hour.

-

Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

-

Digest with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Protocol 4: Mass Spectrometry and Data Analysis

-

Peptide Desalting:

-

Desalt the digested peptides using a C18 StageTip or equivalent.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

-

-

Data Analysis:

-

Process the raw data using software capable of SILAC quantification (e.g., MaxQuant).

-

The software will identify peptides and proteins and calculate the heavy/light (H/L) ratios.

-

Perform statistical analysis to identify proteins with significantly altered abundance.

-

Data Presentation

The quantitative data from a Tryptophan-SILAC experiment should be presented in a clear and structured table. The table should include essential information for each quantified protein.

Table 1: Hypothetical Quantitative Proteomics Data for Drug-Treated vs. Control Cells

| Protein Accession | Gene Name | Protein Name | H/L Ratio | -log10(p-value) | Regulation |

| P04626 | IDO1 | Indoleamine 2,3-dioxygenase 1 | 2.54 | 2.31 | Upregulated |

| P48775 | TDO2 | Tryptophan 2,3-dioxygenase | 0.98 | 0.05 | Unchanged |

| Q16719 | KYNU | Kynureninase | 2.12 | 1.98 | Upregulated |

| O15229 | KMO | Kynurenine 3-monooxygenase | 0.45 | 1.85 | Downregulated |

| Q96N37 | HAAO | 3-hydroxyanthranilate 3,4-dioxygenase | 1.89 | 1.65 | Upregulated |

| P14902 | QPRT | Quinolinate phosphoribosyltransferase | 0.51 | 1.52 | Downregulated |

| P08069 | ALDH2 | Aldehyde dehydrogenase, mitochondrial | 1.05 | 0.12 | Unchanged |

Troubleshooting

-

Low Incorporation Efficiency: Ensure that the SILAC medium is completely free of the natural amino acid and that the cells are cultured for a sufficient number of doublings. Check the quality of the dialyzed serum.

-

High Variability in Ratios: Ensure accurate cell counting for 1:1 mixing. Incomplete lysis or protein precipitation can also introduce variability.

-

Low Number of Tryptophan-containing Peptides: Tryptophan is a relatively low-abundance amino acid. Consider using a protease that generates peptides more likely to contain Tryptophan or enriching for Tryptophan-containing peptides if necessary.

Conclusion

The use of L-Tryptophan (Indole-¹⁵N) in SILAC experiments provides a powerful tool for quantitative proteomics, especially for studying biological systems where Tryptophan metabolism is of interest. By following the detailed protocols outlined in this document, researchers can obtain high-quality, quantitative data to advance their understanding of cellular processes and aid in drug development.

References

- 1. chempep.com [chempep.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Mass Spectrometry Sample Preparation with 15N Labeled Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful technique for quantitative proteomics, enabling accurate measurement of protein abundance and turnover.[1][2][3][4] This metabolic labeling approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[2][3] The heavy-labeled proteome then serves as an internal standard, which is mixed with an unlabeled (14N) sample.[1][5] Subsequent analysis by mass spectrometry allows for the precise relative quantification of proteins between the two samples, as chemically identical peptides with different isotopic labels are detected and their signal intensities compared.[3][4] This method minimizes experimental variability that can be introduced during sample preparation.

These application notes provide detailed protocols for the preparation of 15N labeled protein samples for mass spectrometry analysis, covering metabolic labeling, protein extraction, digestion, and sample cleanup.

Key Experimental Workflows and Signaling Pathways

Experimental Workflow for 15N-Based Quantitative Proteomics

The overall workflow for a typical quantitative proteomics experiment using 15N metabolic labeling is depicted below. It begins with the labeling of cells or organisms, followed by sample harvesting, protein extraction, and digestion into peptides. The labeled and unlabeled samples are then combined, and the resulting peptide mixture is analyzed by LC-MS/MS.

Caption: General workflow for quantitative proteomics using 15N metabolic labeling.

Experimental Protocols

Protocol 1: 15N Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of mammalian cells in culture.

Materials:

-

15N-enriched cell culture medium (e.g., DMEM, RPMI)

-

Dialyzed fetal bovine serum (FBS)

-

15N-labeled amino acids (if required by the medium)

-

Standard cell culture reagents and equipment

Procedure:

-

Culture cells in standard (14N) medium to the desired confluence.

-

For adherent cells, wash the cell monolayer twice with sterile phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with PBS.

-

Replace the standard medium with the 15N-labeling medium supplemented with dialyzed FBS and any necessary 15N-labeled amino acids.

-

Culture the cells for a sufficient duration to achieve high levels of 15N incorporation. This typically requires several cell doublings. The labeling efficiency should be monitored and ideally be above 95%.[3]

-

Harvest the labeled cells for subsequent protein extraction.

Protocol 2: Protein Extraction and Digestion

This protocol details the extraction and in-solution digestion of proteins from cell pellets.

Materials:

-

Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Formic acid

Procedure:

-

Resuspend the cell pellets (both 14N and 15N) in lysis buffer.

-

Disrupt the cells by sonication on ice to shear DNA and reduce viscosity.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the soluble proteins to a new tube.

-

Determine the protein concentration of both the 14N and 15N lysates using a compatible protein assay (e.g., Bradford assay).

-

Mix equal amounts of protein from the 14N and 15N lysates.

-

Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.[6][7]

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[6][7]

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M to ensure trypsin activity.

-

Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[6]

-

Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: Peptide Desalting and Cleanup

This protocol describes the desalting of the peptide mixture using C18 solid-phase extraction (SPE).

Materials:

-

C18 SPE cartridge or ZipTips

-

Activation solution (e.g., 80% acetonitrile, 0.1% formic acid)

-

Wash solution (e.g., 0.1% formic acid in water)

-

Elution solution (e.g., 50% acetonitrile, 0.1% formic acid)

Procedure:

-

Activate the C18 material by passing the activation solution through the cartridge/tip.

-

Equilibrate the C18 material with the wash solution.

-

Load the acidified peptide sample onto the C18 material.

-

Wash the loaded C18 material with the wash solution to remove salts and other hydrophilic contaminants.

-

Elute the peptides with the elution solution.

-

Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data and parameters relevant to 15N labeling experiments.

Table 1: Typical 15N Labeling Efficiency in Different Systems

| Organism/Cell Type | Labeling Duration | 15N Source | Achieved Enrichment (%) | Reference |

| Arabidopsis thaliana | 14 days | 15N-KNO3 | 93-99 | [3] |

| Rat (in vivo) | - | 15N-labeled diet | ~94 | [8] |

| Mammalian Cells (in culture) | Multiple passages | 15N-amino acids | >95 | [9] |

Table 2: Common Reagents and Concentrations for Protein Digestion

| Step | Reagent | Typical Concentration | Incubation Conditions |

| Reduction | Dithiothreitol (DTT) | 10 mM | 56°C for 1 hour |

| Alkylation | Iodoacetamide (IAA) | 20 mM | Room temp, 45 min, dark |

| Digestion | Trypsin | 1:50 (enzyme:protein) | 37°C, overnight |

Principles of Data Analysis

The analysis of mass spectrometry data from 15N labeling experiments requires specialized software that can handle the variable mass shifts between light and heavy peptide pairs.

Caption: Logical flow of data analysis for 15N labeled proteomics data.

Software such as Census and Protein Prospector are designed to handle the complexities of 15N data, including calculating the mass shift for each peptide based on its amino acid sequence and determining the atomic percent enrichment of 15N.[3][10] These tools extract ion chromatograms for both the unlabeled and labeled precursor peptides to calculate peptide ion intensity ratios, which are then used to determine protein ratios.[10]

Conclusion

The use of 15N metabolic labeling is a robust method for accurate quantitative proteomics. The success of this technique relies on achieving high labeling efficiency and careful sample preparation to ensure clean and reproducible peptide mixtures for mass spectrometry analysis. The protocols and guidelines presented here provide a comprehensive framework for researchers to implement this powerful quantitative strategy in their own laboratories.

References

- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 4. escholarship.org [escholarship.org]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 6. gu.se [gu.se]

- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TR [thermofisher.com]

- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ckisotopes.com [ckisotopes.com]

Application Notes and Protocols for L-Phenylalanine-15N Incorporation in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique involves replacing a standard essential amino acid in the cell culture medium with its heavy isotope-labeled counterpart. As cells grow and divide, the heavy amino acid is incorporated into newly synthesized proteins. By comparing the mass spectra of "light" (unlabeled) and "heavy" (labeled) protein populations, researchers can accurately quantify differences in protein abundance between different experimental conditions.[2]

These application notes provide a detailed guide for the incorporation of L-Phenylalanine-15N into proteins in mammalian cell culture. This method is invaluable for a range of applications in basic research and drug development, including target identification, biomarker discovery, and understanding drug mechanisms of action.

A Note on Terminology: The topic "L-Phenylalanine Indole-15N" is likely a misnomer. L-Phenylalanine, an aromatic amino acid, consists of a phenyl group attached to an alanine side chain. It does not contain an indole ring. The indole moiety is characteristic of the amino acid L-Tryptophan. This document will focus on the incorporation of L-Phenylalanine-15N .

Applications in Research and Drug Development

The incorporation of L-Phenylalanine-15N in mammalian cell culture offers several key applications:

-

Quantitative Proteomics (SILAC): The primary application is in SILAC-based quantitative proteomics to study global changes in protein expression in response to drug treatment, disease states, or other stimuli.[1][2]

-

Metabolic Flux Analysis: Tracing the metabolic fate of L-Phenylalanine-15N can provide insights into amino acid metabolism and its dysregulation in various diseases.[4]

-

Internal Standards for Mass Spectrometry: Proteins and peptides labeled with L-Phenylalanine-15N serve as excellent internal standards for highly accurate and reproducible quantification of their unlabeled counterparts in complex biological samples.[5][6][7]

-

Drug Target Engagement: SILAC can be employed to identify the protein targets of a drug by observing changes in protein abundance or thermal stability upon drug treatment.

-

Biomarker Discovery: By comparing the proteomes of healthy and diseased cells or tissues labeled with L-Phenylalanine-15N, novel biomarkers for diagnosis, prognosis, and treatment response can be identified.

Data Presentation: Quantitative Parameters for 15N-Labeling

The efficiency of metabolic labeling can be influenced by several factors, including the cell line, passage number, culture conditions, and the specific labeled amino acid used. While the data below represents typical values observed in SILAC experiments, empirical optimization is recommended for each new experimental system.

| Parameter | Typical Range/Value | Notes |

| 15N-L-Phenylalanine Concentration | Match standard medium concentration (e.g., 0.2 - 0.4 mM) | Should be optimized for the specific cell line. |

| Number of Cell Doublings for Full Incorporation | ≥ 5-6 | This ensures that the original unlabeled protein population is diluted out.[8] |

| Expected Incorporation Efficiency | > 95% | Can be determined by mass spectrometry.[9] Incomplete labeling can affect quantification accuracy.[9] |

| Cell Viability and Growth Rate | No significant change | The use of heavy isotope-labeled amino acids should not affect cell morphology or proliferation.[1] |

| Arginine-to-Proline Conversion | Not applicable for Phenylalanine | A known issue with labeled arginine in some cell lines that can complicate data analysis.[2] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Phenylalanine-15N

This protocol is adapted from standard SILAC procedures and should be optimized for the specific cell line and experimental goals.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Phenylalanine, L-Lysine, and L-Arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Phenylalanine (14N)

-

"Heavy" L-Phenylalanine-15N

-

"Light" and "Heavy" L-Lysine and L-Arginine (if conducting a traditional SILAC experiment)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture flasks, plates, and incubator

Procedure:

-

Prepare SILAC Media:

-

Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.

-

Prepare "Light" and "Heavy" media by supplementing the deficient medium with the respective "light" and "heavy" amino acids to their normal physiological concentrations. For a standard SILAC experiment, this would typically involve heavy Lysine and Arginine. For specific Phenylalanine labeling, supplement one medium with 14N-L-Phenylalanine and the other with 15N-L-Phenylalanine. Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.

-

-

Cell Adaptation:

-

Culture the cells in the "Heavy" medium for at least five to six passages to ensure complete incorporation of the heavy amino acid.[8]

-

Monitor cell morphology and growth rate to ensure they are not adversely affected by the SILAC medium.

-

A parallel culture in "Light" medium should be maintained as a control.

-

-

Experimental Treatment:

-

Once complete incorporation is achieved, the "heavy"-labeled cells can be used for the experimental condition (e.g., drug treatment), while the "light"-labeled cells can serve as the control.

-

-

Cell Harvest:

-

After the experimental treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.

-

For quantitative analysis, it is crucial to mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.[2] This early mixing minimizes experimental variability.

-

-

Protein Extraction:

-

Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing the protein sample for analysis by mass spectrometry to determine the incorporation efficiency of L-Phenylalanine-15N.

Materials:

-

Protein extract from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting columns/tips

-

Lyophilizer or vacuum concentrator

Procedure:

-